molecular formula C18H16N2O4S B2475725 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-70-4

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2475725
CAS RN: 2035007-70-4
M. Wt: 356.4
InChI Key: DCYOLOGDSDFGHB-CMDGGOBGSA-N
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Description

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as DDD0001, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various synthesis techniques for related compounds, including condensation reactions and microwave irradiation, demonstrate methodologies that could potentially apply to the compound . These methods are crucial for creating specific structures with desired properties for further applications (Fahim, Elshikh, & Darwish, 2019).

  • Structural Determination : Studies on similar compounds have utilized NMR spectroscopy and single-crystal X-ray diffraction for structural determination, highlighting the importance of these techniques in confirming the chemical structure and understanding the molecular geometry (Kariuki et al., 2022).

Photophysical Properties and Applications

  • Chromophores and Dyes : Research into novel d-π-A type chromophores related to the chemical has shown significant potential in understanding intramolecular charge transfer characteristics. These findings are relevant for applications in photovoltaic cells and optoelectronic devices (Jachak et al., 2021).

  • Solar Cell Applications : The engineering of organic sensitizers, including those with thiophene and acrylamide units, for solar cell applications, highlights the potential of such compounds in photovoltaic technology. These studies focus on the incident photon to current conversion efficiency, indicating the usefulness of these compounds in renewable energy technologies (Kim et al., 2006).

Antimicrobial and Antitumor Activity

  • Antitumor Activity : Some compounds structurally related to “(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide” have shown promise in antitumor activity, providing a basis for exploring the anticancer potential of the compound . Molecular docking and DFT studies on these compounds have helped in identifying potential targets and understanding their interactions at the molecular level (Fahim, Elshikh, & Darwish, 2019).

  • Antimicrobial Agents : The synthesis and evaluation of related polyacrylamides as antimicrobial agents indicate the potential for the compound to be utilized in developing new antimicrobial materials. Such applications are crucial in addressing resistance to conventional antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-16(9-8-14-7-4-10-25-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-24-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYOLOGDSDFGHB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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